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Compound of Interest

Compound Name: Hsdvhk-NH2

Cat. No.: B612407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of the synthetic

peptide Hsdvhk-NH2 on Human Umbilical Vein Endothelial Cells (HUVECs). Hsdvhk-NH2,

also known as P11, is an antagonist of the integrin αvβ3-vitronectin interaction and has been

shown to inhibit HUVEC proliferation and migration.[1] This document outlines procedures for

cell culture, and key functional assays to characterize the cellular response to Hsdvhk-NH2
treatment.

Overview of Hsdvhk-NH2
Hsdvhk-NH2 is a peptide that demonstrates significant biological activity in endothelial cells. It

has been identified as a potent antagonist of the integrin αvβ3-vitronectin interaction, with an

IC50 of 1.74 pg/mL (2.414 pM).[1] The peptide also inhibits the interaction between αvβ3 and

GRGDSP with an IC50 value of 25.72 nM.[1] Functionally, Hsdvhk-NH2 has been observed to

inhibit HUVEC proliferation in a dose-dependent manner by inducing apoptosis through

caspase activation, a mechanism linked to increased p53 expression.[1] Furthermore, it

effectively inhibits basic fibroblast growth factor (bFGF)-induced cell migration.[1]

Quantitative Data Summary
The following tables summarize the reported quantitative data for the activity of Hsdvhk-NH2.

Table 1: Inhibitory Concentrations (IC50) of Hsdvhk-NH2
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Target Interaction IC50 Value

Integrin αvβ3-Vitronectin 1.74 pg/mL (2.414 pM)[1]

Integrin αvβ3-GRGDSP 25.72 nM[1]

Table 2: Effective Concentrations of Hsdvhk-NH2 in HUVEC Functional Assays

Assay
Concentration
Range

Incubation Time Observed Effect

HUVEC Proliferation 0.1, 1, 10, 100 µg/mL 72 hours
Significant inhibition of

proliferation[1]

HUVEC Migration Not Specified Not Specified

Significant inhibition of

bFGF-induced

migration[1]

Experimental Protocols
HUVEC Cell Culture
This protocol describes the standard procedure for culturing and maintaining HUVECs.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (e.g., M199 or Medium 200PRF supplemented with growth

factors, fetal bovine serum, heparin, and antibiotics)[2][3][4]

0.1% Gelatin solution[5]

Hanks' Balanced Salt Solution (HBSS)[5]

Trypsin-EDTA solution (0.05%)[2]

T-75 culture flasks[2]
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Sterile serological pipettes and pipette tips

Humidified incubator at 37°C with 5% CO2

Procedure:

Flask Coating: Coat T-75 flasks with 0.1% gelatin solution and allow them to dry in a laminar

flow hood.[5]

Thawing Cells: Rapidly thaw a cryovial of HUVECs in a 37°C water bath. Decontaminate the

vial with 70% ethanol before opening in a sterile hood.[2]

Cell Plating: Gently transfer the thawed cells into a T-75 flask containing 15-20 mL of pre-

warmed Endothelial Cell Growth Medium.[2] Rock the flask gently to distribute the cells

evenly.

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2. For the first 24

hours, do not disturb the culture to allow for cell attachment.[2]

Medium Change: After 24 hours, replace the medium with fresh, pre-warmed growth medium

to remove any residual cryoprotectant (e.g., DMSO).[2] Subsequently, change the medium

every 2-3 days.

Subculturing: When cells reach 80-90% confluency, wash the monolayer with HBSS, and

then add Trypsin-EDTA solution to detach the cells.[2][5] Neutralize the trypsin with growth

medium, centrifuge the cell suspension, and re-plate the cells at a recommended seeding

density (e.g., 5,000-10,000 cells/cm²).[2]

HUVEC Proliferation Assay (MTT Assay)
This protocol measures cell viability and proliferation based on the metabolic activity of the

cells.

Materials:

HUVECs

96-well plates
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Endothelial Cell Growth Medium

Hsdvhk-NH2 peptide

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[6]

DMSO[7]

Plate reader

Procedure:

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of growth medium and incubate for 24 hours.[6][7]

Treatment: Prepare serial dilutions of Hsdvhk-NH2 in growth medium (e.g., 0.1, 1, 10, 100

µg/mL).[1] Remove the existing medium from the wells and add 100 µL of the peptide

solutions or control medium.

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[1]

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4

hours.[7][8]

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.[7][8]

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure

the absorbance at 570-590 nm using a plate reader.[8]

HUVEC Migration Assay (Wound Healing Assay)
This assay assesses the effect of Hsdvhk-NH2 on the migration of HUVECs.

Materials:

HUVECs
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24-well plates[9]

Endothelial Cell Growth Medium

Hsdvhk-NH2 peptide

bFGF (basic Fibroblast Growth Factor)

P200 pipette tip or cell scraper[10]

Microscope with a camera

Procedure:

Cell Seeding: Seed HUVECs in 24-well plates and grow them to full confluency.[9]

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile P200

pipette tip.[9][10]

Washing: Wash the wells with PBS to remove detached cells.[9]

Treatment: Add fresh medium containing bFGF to stimulate migration, along with different

concentrations of Hsdvhk-NH2 or a vehicle control.

Image Acquisition: Capture images of the wound at 0 hours and after a specified time (e.g.,

12 or 18 hours).[9][11]

Analysis: Measure the width of the wound at different points for each condition and time

point. The percentage of wound closure is calculated to determine the extent of cell

migration.[11]

Western Blot for p53 Expression
This protocol is used to detect changes in p53 protein levels following Hsdvhk-NH2 treatment.

Materials:

HUVECs
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6-well plates

Hsdvhk-NH2 peptide

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk in TBST)[3]

Primary antibody against p53

Primary antibody against a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibody[3]

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment and Lysis: Seed HUVECs in 6-well plates, grow to confluency, and then treat

with Hsdvhk-NH2 for the desired time. Wash the cells with cold PBS and then lyse them with

lysis buffer.[3]

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.[3]

SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and

separate the proteins by electrophoresis.[3][12]

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.[3]
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or

overnight at 4°C to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody and the

loading control antibody overnight at 4°C.[3]

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

Detection: Add the chemiluminescent substrate and capture the signal using an imaging

system. Quantify the band intensities to determine the relative expression of p53.
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Caption: Proposed mechanism of Hsdvhk-NH2-induced apoptosis in HUVECs.
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Caption: General workflow for assessing Hsdvhk-NH2 effects on HUVECs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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